N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-24-16-9-8-14(11-20-16)18-21-17(25-22-18)12-19-15(23)10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMJRTDCIKLRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine hydrochloride under acidic conditions to form the corresponding amidoxime. The amidoxime is then cyclized with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Introduction of the ethoxypyridine moiety: The ethoxypyridine group can be introduced through a nucleophilic substitution reaction, where an ethoxy group is substituted onto a halogenated pyridine derivative.
Coupling of the oxadiazole and pyridine rings: This step involves the formation of a carbon-nitrogen bond between the oxadiazole and pyridine rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Attachment of the phenylacetamide group: The final step involves the acylation of the intermediate compound with phenylacetyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It may be used in the synthesis of advanced polymers or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide with two analogous compounds, focusing on structural motifs, synthesis, and biological activity.
Table 1: Structural and Functional Comparison
†Compound 16a: Full name: N-((6R,7R)-3-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-2-phenylacetamide.
Key Observations
Structural Divergence: The 6-ethoxypyridinyl group in the query compound distinguishes it from Compound 16a (cephalosporin-β-lactam hybrid) and SLP7111228 (octylphenyl-guanidine derivative). Ethoxy groups often enhance solubility and metabolic stability compared to alkyl chains (e.g., octylphenyl in SLP7111228) .
Biological Activity: Compound 16a demonstrates selective activity against non-replicating M. tuberculosis, likely due to its β-lactam/oxadiazole hybrid structure enabling cell-wall penetration . SLP7111228’s high SphK1 inhibition (Ki = 48 nM) highlights the role of 1,2,4-oxadiazole in enzyme targeting, though the query compound lacks a guanidine group critical for SLP7111228’s potency .
Synthesis Challenges :
- Compound 16a’s low yield (6.75%) reflects synthetic complexity in merging β-lactam and oxadiazole scaffolds . The query compound’s ethoxypyridinyl group may pose similar challenges in regioselective functionalization.
Research Implications and Gaps
- Pharmacological Potential: The query compound’s ethoxypyridinyl group may confer advantages in pharmacokinetics (e.g., oral bioavailability) over methyl or octylphenyl substituents in analogs.
- Unanswered Questions: No direct data exist on its enzyme inhibition, antimicrobial activity, or toxicity. Comparative studies with Compound 16a and SLP7111228 are needed to evaluate its therapeutic niche.
Notes
- Further experimental validation is required to confirm hypothesized biological activities.
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound exhibits a variety of biological activities attributed to its unique structural features, which include an oxadiazole moiety and a phenylacetamide group. The following sections will detail the biological activity of this compound based on available research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 342.37 g/mol. The compound's structure integrates functional groups that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O3 |
| Molecular Weight | 342.37 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds with oxadiazole moieties often exhibit significant antimicrobial activity . Similar derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism may involve the inhibition of cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Anti-inflammatory Effects
The presence of the phenylacetamide group suggests potential anti-inflammatory properties . Compounds within this class have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammation .
Anticancer Activity
Studies on related oxadiazole derivatives have demonstrated promising anticancer effects , particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. These compounds may interact with specific molecular targets such as kinases involved in tumor progression.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its biological effects through:
- Inhibition of Enzymatic Activity : Targeting enzymes involved in key metabolic pathways.
- Receptor Binding : Interacting with specific receptors that regulate cell growth and apoptosis.
- Modulation of Signaling Pathways : Affecting pathways such as MAPK or PI3K/Akt that are crucial for cellular responses to stress and growth signals.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into the potential efficacy of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-2 -phenylacetamide:
- Antimicrobial Study : A study demonstrated that oxadiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anti-inflammatory Research : In vitro studies showed that phenylacetamide derivatives could reduce the production of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents.
- Anticancer Evaluation : In vitro assays revealed that certain oxadiazole derivatives could induce apoptosis in cancer cell lines at concentrations as low as 20 µM, highlighting their potential as therapeutic agents against various cancers .
Q & A
Q. 1.1. What are the key synthetic routes for preparing N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide?
Answer: The compound’s synthesis typically involves:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization between a nitrile derivative and a hydroxylamine intermediate under reflux conditions. For example, 3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole can be synthesized using 6-ethoxynicotinic acid hydrazide and a nitrile precursor (e.g., chloroacetonitrile) .
- Step 2: Alkylation of the oxadiazole’s methyl group with 2-phenylacetamide using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF .
- Optimization: Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) must be adjusted to improve yields. TLC monitoring (hexane:ethyl acetate, 8:2) is critical for tracking progress .
Q. 1.2. How is the compound characterized to confirm its structural integrity?
Answer:
- Spectroscopic Techniques:
- 1H/13C NMR: To verify substituent positions and integration ratios. For example, the ethoxy group on pyridine appears as a triplet (~1.4 ppm for CH3) and quartet (~4.4 ppm for CH2) in 1H NMR, while the oxadiazole methylene group resonates at ~5.4 ppm .
- HRMS: To confirm molecular weight (e.g., [M+H]+ calculated for C19H19N4O3: 375.1452) .
- IR Spectroscopy: Peaks at ~1670 cm⁻¹ (C=O stretch of acetamide) and ~1250 cm⁻¹ (C-O stretch of ethoxy group) .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in spectral data during structural elucidation?
Answer: Discrepancies often arise from:
- Dynamic Processes: Tautomerism in the oxadiazole ring or rotameric forms of the ethoxy group can split NMR signals. Variable-temperature NMR or DFT calculations (e.g., Gaussian09) can model these effects .
- Impurities: Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Cross-validation with X-ray crystallography (using SHELX software ) provides definitive bond-length/angle data.
Q. 2.2. What structure-activity relationship (SAR) insights exist for analogs of this compound?
Answer: Key SAR observations from related compounds:
- Oxadiazole Substitution: Replacing the ethoxy group with electron-withdrawing groups (e.g., -Cl, -NO2) enhances binding to kinase targets but reduces solubility. Hydrophobic substituents (e.g., 4-methylphenyl) improve membrane permeability .
- Acetamide Flexibility: Introducing a methylene spacer (vs. direct bonding) between oxadiazole and phenylacetamide increases conformational flexibility, impacting receptor affinity .
- Pyridine Modifications: Ethoxy at the 6-position (vs. 5-position) reduces metabolic degradation in hepatic microsomal assays .
Q. 2.3. How can researchers optimize reaction yields for scaled-up synthesis?
Answer:
- Catalyst Screening: Copper(I) iodide or Zeolite-Y improves cyclization efficiency for oxadiazole formation .
- Solvent Optimization: tert-Butanol/water mixtures (3:1) enhance regioselectivity during click chemistry steps .
- Workflow Automation: Microfluidic reactors enable precise control of exothermic reactions (e.g., nitrile cyclization), reducing side products .
Q. 2.4. What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Tools like SwissADME estimate logP (~2.8), indicating moderate lipophilicity. The ethoxy group contributes to CYP3A4-mediated metabolism, requiring in vitro microsomal stability assays .
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets like CB2 receptors. The oxadiazole ring shows π-π stacking with aromatic residues (e.g., Phe117 in CB2) .
Methodological Challenges
Q. 3.1. How to address low yields in the final coupling step?
Answer:
Q. 3.2. What strategies mitigate toxicity concerns in preclinical studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
